1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-ethyl-N-(1H-imidazol-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-2-14-7-8(5-13-14)12-6-9-10-3-4-11-9/h3-5,7,12H,2,6H2,1H3,(H,10,11) |
InChI Key |
JWKIKSHSNZHDHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Ethyl-1H-pyrazol-4-amine Intermediate
The pyrazole core with the ethyl group is prepared by established pyrazole synthesis protocols, such as the Knorr pyrazole synthesis, which involves the condensation of β-dicarbonyl compounds with hydrazines.
For example, ethyl-2,4-dioxovalerate reacts with hydrazine derivatives under acidic conditions to yield ethyl-substituted pyrazole esters, which are further transformed to the corresponding amines by reduction or substitution.
1-Ethyl-1H-pyrazol-4-amine itself is commercially available and characterized by NMR and mass spectrometry data confirming its structure.
Attachment of the Imidazol-2-ylmethyl Group
The key step involves coupling the pyrazol-4-amine with an imidazole derivative bearing a reactive methylene group, typically via:
Reductive amination of 1-ethyl-1H-pyrazol-4-amine with 1H-imidazole-2-carboxaldehyde, using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions to afford the target compound.
Alternatively, nucleophilic substitution of a halomethyl-imidazole derivative with the pyrazol-4-amine can be employed, depending on the availability of intermediates.
Purification and Characterization
The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
Characterization includes ^1H NMR, ^13C NMR, LC-MS, and HPLC to confirm purity and structure.
Representative Reaction Conditions and Yields
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 1-ethyl-1H-pyrazol-4-amine | Knorr synthesis: ethyl-2,4-dioxovalerate + hydrazine, acidic medium, reflux | 80-90% | High regioselectivity; scalable |
| 2 | Reductive amination with 1H-imidazole-2-carboxaldehyde | NaBH3CN, methanol, room temperature, 12 h | 65-75% | Mild conditions preserve heterocycles |
| 3 | Purification | Flash chromatography or preparative HPLC | - | Yields depend on purity requirements |
These yields and conditions are consistent with literature protocols for similar heterocyclic amine syntheses.
Research Outcomes and Analytical Data
The synthesized compound exhibits characteristic NMR signals: ethyl group triplet (~1.3-1.4 ppm), methylene linker singlet (~4.0-4.5 ppm), and aromatic protons of pyrazole and imidazole rings between 6.5-8.5 ppm.
Mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight (M+H)+.
The compound's purity typically exceeds 95% after purification, suitable for pharmaceutical or biochemical applications.
Comparative Notes on Preparation Routes
| Method | Advantages | Disadvantages | Applicability |
|---|---|---|---|
| Reductive amination | High selectivity, mild conditions, good yields | Requires aldehyde precursor, sensitive to moisture | Preferred for lab-scale synthesis |
| Nucleophilic substitution | Direct coupling, straightforward | Requires halomethyl-imidazole, possible side reactions | Useful if halide intermediates are available |
| Functional group transformation | Versatile, allows late-stage modifications | Multi-step, may require protecting groups | Suitable for analog synthesis |
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an imidazole-pyrazole ketone, while reduction could produce an imidazole-pyrazole alcohol.
Scientific Research Applications
1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine with structurally related compounds, focusing on substituent effects, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Pyrazol-4-Amine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The ethyl group in the target compound may offer better metabolic stability compared to bulkier substituents (e.g., tert-butyl in ), which reduced TNF-α inhibition .
Electronic and Steric Considerations :
- Trifluoromethyl groups () increase electron-withdrawing effects, which may improve binding to hydrophobic pockets but reduce solubility .
- Imidazole-containing analogs (e.g., ) demonstrate that positional isomerism (e.g., imidazol-2-yl vs. imidazol-4-yl) significantly affects activity, favoring 2-yl derivatives for aromatic stacking .
Synthetic Feasibility :
- The target compound’s synthesis may resemble routes used for furan- or imidazole-linked pyrazol-4-amine derivatives (e.g., alkylation or reductive amination) . However, the imidazole’s nucleophilicity might require protective strategies during coupling.
Research Findings and Implications
- Docking Performance : Compounds with pyrazol-4-amine scaffolds show variable docking scores depending on substituents. The target compound’s imidazole group may rival the -7.0 kcal/mol score of 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine () due to complementary interactions with polar residues .
- SAR Trends :
Biological Activity
1-Ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound notable for its dual-ring structure, integrating both imidazole and pyrazole functionalities. This unique configuration contributes to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. This article explores the compound's biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of 1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine is , with a molecular weight of 191.23 g/mol. The compound features an ethyl group attached to the nitrogen of the pyrazole ring and a 1H-imidazol-2-ylmethyl substituent, which enhances its chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds with imidazole and pyrazole structures exhibit significant antimicrobial properties. In a study assessing various derivatives, 1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 1-Ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | Not reported |
Anticancer Properties
The compound's anticancer potential has been explored in various in vitro studies. It was found to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance, the compound exhibited cytotoxic effects on breast cancer cells, with IC50 values indicating significant growth inhibition .
Neuroprotective Effects
Recent investigations suggest that this compound may also possess neuroprotective properties. In a study focusing on Alzheimer's disease models, it was shown to inhibit β-secretase (BACE-1), an enzyme implicated in amyloid plaque formation. The most potent analogs displayed an IC50 of 4.6 μM, indicating strong potential for further development as a therapeutic agent for neurodegenerative diseases .
The biological activity of 1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine can be attributed to its ability to interact with various molecular targets:
Antimicrobial Mechanism: The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
Anticancer Mechanism: It may induce apoptosis through the activation of caspases and modulation of the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production.
Neuroprotective Mechanism: By inhibiting BACE-1 activity, it reduces the production of amyloid-beta peptides, thereby potentially mitigating neurotoxicity associated with Alzheimer's pathology.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against E. coli and S. aureus. The results indicated that modifications to the imidazole ring significantly enhanced antimicrobial activity compared to similar compounds lacking this structure .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with 1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
